![molecular formula C16H18O10 B1674053 Fraxin CAS No. 524-30-1](/img/structure/B1674053.png)
Fraxin
Overview
Description
Fraxin is a beta-D-glucoside that is fraxetin attached to a beta-D-glucopyranosyl group at position 8 via a glycosidic linkage . It is a natural product isolated from the leaves of Fraxinus excelsior and exhibits potent hepatoprotective effects in vitro and in vivo . It has a role as a plant metabolite, an anti-inflammatory agent, and a hepatoprotective agent .
Synthesis Analysis
Fraxin can be synthesized from three different substrates using engineered Escherichia coli . Three distinct routes, from ferulic acid, esculetin, and scopoletin, were designed for the synthesis of fraxin .Molecular Structure Analysis
Fraxin has a molecular formula of C16H18O10 . Its IUPAC name is 7-hydroxy-6-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one .Chemical Reactions Analysis
Fraxin has been shown to have potent anti-oxidative stress action . It significantly reduced symptoms of UC, such as body weight loss, colonic length shortening, and histological damage .Physical And Chemical Properties Analysis
Fraxin has a molecular weight of 370.31 g/mol . It is a beta-D-glucoside, a hydroxycoumarin, and an aromatic ether .Scientific Research Applications
Traditional Chinese Medicine
Fraxin is the main active ingredient of the traditional Chinese medicine Cortex Fraxini . The twig skin or trunk bark of Cortex Fraxini are used by herb doctors as a mild, bitter liver and gallbladder meridians’ nontoxic drug as well as dietary supplement .
Anti-inflammatory and Antioxidant
Fraxin has been widely used not only in expectorant, antitussive aspects but also as anti-inflammatory, antioxidant . It has been indicated that Cortex Fraxini possesses various pharmacological effects, including anti-pathogenic, anti-inflammatory, analgesic, anti-cancer, antioxidative stress, neuroprotective and vascular protective effects .
Anti-cancer
Fraxin has been found to have anti-cancer properties . The molecular mechanism research as well as clinical application of Cortex Fraxini and esculetin are becoming more attractive .
Neuroprotective
Cortex Fraxini, which contains Fraxin, has been found to have neuroprotective effects .
Vascular Protective
Cortex Fraxini, which contains Fraxin, has been found to have vascular protective effects .
Anti-Hyperuricemia
Fraxin has been identified as a potential ligand that interacts with ATP-binding cassette (ABC) transporter ABCG2 . ABCG2 is a significant urate transporter with a high capacity, and it plays a crucial role in the development of hyperuricemia and gout . Therefore, it has the potential to be targeted for therapeutic interventions .
Antioxidative Stress
Fraxin was extracted, purified from Weigela florida var. glabbra and used as primary screening material to investigate whether fraxin is an effective antioxidative chemical, which may protect cells from oxidative stress .
Mechanism of Action
Target of Action
Fraxin, a natural compound isolated from Acer tegmentosum, has been found to interact with several targets. One of the primary targets of Fraxin is the Nrf2 pathway , which plays a crucial role in cellular defense against oxidative stress . Another significant target is the ABCG2 transporter , a urate transporter that plays a critical role in the development of hyperuricemia and gout .
Mode of Action
Fraxin interacts with its targets to exert its therapeutic effects. It has been shown to protect Hep G2 cells through Nrf2 pathway-dependent HO-1 expression . This interaction results in the upregulation of antioxidant enzymes, which can help protect cells from oxidative stress. In addition, Fraxin has been identified as a potential ligand that interacts with the ABCG2 transporter .
Biochemical Pathways
Fraxin affects several biochemical pathways. It has been shown to exert potent anti-oxidative stress action, presumably through direct antioxidant activity and the Nrf2-mediated antioxidant enzyme system . This system includes enzymes like superoxide dismutase (SOD) and catalase (CAT), which help neutralize harmful free radicals in the body. Furthermore, Fraxin’s interaction with the ABCG2 transporter could influence urate transport, potentially affecting the development and progression of conditions like hyperuricemia and gout .
Pharmacokinetics
The pharmacokinetics of Fraxin involve its absorption, distribution, metabolism, and excretion (ADME). A study has reported the absolute bioavailability and the pharmacokinetics of Fraxin in rat plasma using a UPLC-MS/MS method . .
Result of Action
The molecular and cellular effects of Fraxin’s action are primarily related to its antioxidant activity and interaction with the Nrf2 pathway and ABCG2 transporter. Fraxin has been shown to significantly lower the serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) in a CCl4-induced hepatotoxicity rat model . It also reduces the production of reactive oxygen species (ROS) and lipid peroxidation, thereby protecting cells from oxidative stress .
properties
IUPAC Name |
7-hydroxy-6-methoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O10/c1-23-7-4-6-2-3-9(18)25-14(6)15(11(7)20)26-16-13(22)12(21)10(19)8(5-17)24-16/h2-4,8,10,12-13,16-17,19-22H,5H2,1H3/t8-,10-,12+,13-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSFLLTWRCYNNX-QBNNUVSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30200410 | |
Record name | Fraxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fraxin | |
CAS RN |
524-30-1 | |
Record name | Fraxin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fraxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fraxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30200410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-(β-D-glucopyranosyloxy)-7-hydroxy-6-methoxy-2H-1-benzopyran-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FRAXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7M270Y072 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.